molecular formula C11H20O2 B12567240 8-Hydroxy-3,7,7-trimethyloct-5-enal CAS No. 194938-63-1

8-Hydroxy-3,7,7-trimethyloct-5-enal

Cat. No.: B12567240
CAS No.: 194938-63-1
M. Wt: 184.27 g/mol
InChI Key: DQNUSTTZCFJWHM-UHFFFAOYSA-N
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Description

8-Hydroxy-3,7,7-trimethyloct-5-enal is a chemical compound with the molecular formula C11H20O2 It is characterized by the presence of a hydroxyl group, a double bond, and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3,7,7-trimethyloct-5-enal typically involves the reaction of specific precursors under controlled conditions. One common method involves the oxidation of 8-Hydroxy-3,7,7-trimethyloct-5-ene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-3,7,7-trimethyloct-5-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group for substitution reactions.

Major Products Formed

    Oxidation: 8-Hydroxy-3,7,7-trimethyloct-5-enoic acid.

    Reduction: 8-Hydroxy-3,7,7-trimethyloct-5-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-3,7,7-trimethyloct-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 8-Hydroxy-3,7,7-trimethyloct-5-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxy-3,7,7-trimethyloct-5-enol: Similar structure but with a primary alcohol instead of an aldehyde.

    8-Hydroxy-3,7,7-trimethyloct-5-enoic acid: Similar structure but with a carboxylic acid instead of an aldehyde.

Uniqueness

8-Hydroxy-3,7,7-trimethyloct-5-enal is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

194938-63-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

8-hydroxy-3,7,7-trimethyloct-5-enal

InChI

InChI=1S/C11H20O2/c1-10(6-8-12)5-4-7-11(2,3)9-13/h4,7-8,10,13H,5-6,9H2,1-3H3

InChI Key

DQNUSTTZCFJWHM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC(C)(C)CO)CC=O

Origin of Product

United States

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